molecular formula C21H19N3OS B2497095 (E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477186-25-7

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2497095
CAS No.: 477186-25-7
M. Wt: 361.46
InChI Key: MVUPPTRZQVZXDI-GHRIWEEISA-N
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Description

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in the study of ALK-driven malignancies, such as anaplastic large-cell lymphoma, non-small cell lung cancer (NSCLC), and neuroblastoma. The compound exerts its effect by potently inhibiting ALK autophosphorylation and downstream signaling pathways , including the STAT3, PI3K/AKT, and MAPK/ERK cascades, which are critical for cell proliferation and survival. This specific inhibition makes it a valuable tool for delineating the pathological role of ALK in disease models and for investigating mechanisms of resistance to other ALK-targeted therapies. Research utilizing this inhibitor is fundamental to exploring novel therapeutic strategies and understanding the molecular basis of tumorigenesis associated with aberrant ALK activity.

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-15-7-4-5-10-19(15)23-13-17(12-22)21-24-20(14-26-21)16-8-6-9-18(11-16)25-2/h4-11,13-14,23H,3H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUPPTRZQVZXDI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Substitution Reactions: The thiazole ring is then functionalized with a 3-methoxyphenyl group through electrophilic aromatic substitution.

    Acrylonitrile Addition: The acrylonitrile group is introduced via a Knoevenagel condensation reaction, where an aldehyde reacts with malononitrile in the presence of a base.

    Amine Coupling: Finally, the 2-ethylphenylamine is coupled to the acrylonitrile-thiazole intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The

Biological Activity

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H20N2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{S}

where the thiazole moiety plays a critical role in its biological efficacy. The presence of both an ethylphenyl group and a methoxyphenyl group enhances its lipophilicity, potentially improving cell membrane penetration.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to (E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds often range from 1.61 to 1.98 µg/mL , indicating strong antiproliferative activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrileHT29TBD

The structure-activity relationship indicates that modifications at the phenyl ring positions significantly affect cytotoxicity, with electron-donating groups enhancing activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Some studies suggest that the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AS. aureus15
Compound BE. coli30
(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrileTBD

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to (E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibit cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells. Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts, enhancing their efficacy .
  • SAR Analysis : A detailed SAR analysis indicates that the introduction of specific substituents on the thiazole ring significantly influences biological activity. For example, the presence of a methoxy group at the para position on the phenyl ring has been linked to increased cytotoxicity and improved selectivity against cancer cells .

Q & A

Q. What are the established synthetic routes for (E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis involves multi-step processes:

Thiazole ring formation : React α-haloketones with thiourea under reflux in ethanol (70–80°C) .

Methoxyphenyl substitution : Introduce via Suzuki coupling using Pd catalysts in DMF/H₂O at 90°C .

Amination : Nucleophilic substitution with 2-ethylphenylamine in THF under inert atmosphere .

Acrylonitrile formation : Knoevenagel condensation using malononitrile and aldehydes, catalyzed by piperidine .

  • Optimization : Monitor reactions via TLC/HPLC; adjust pH (6–8) and temperature (60–80°C) to minimize side products. Use column chromatography for purification .

Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?

  • Methodological Answer:
  • X-ray crystallography (SHELX software ) confirms stereochemistry (E-configuration) and bond angles.
  • NMR (¹H/¹³C): Peaks at δ 7.8–8.2 ppm (thiazole protons), δ 6.5–7.3 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .
  • Mass spectrometry : Molecular ion peak at m/z 366.44 (C₁₉H₁₈N₄O₂S) .

Q. What physicochemical properties influence its experimental handling?

  • Answer:
  • Solubility : Moderate in DMSO, DMF; low in water. Stability: Degrades above 200°C; sensitive to strong acids/bases .
  • Storage : –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. What mechanistic pathways explain its biological activity, particularly in anticancer contexts?

  • Methodological Answer:
  • Enzyme inhibition : Thiazole moiety binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation (IC₅₀ = 1.2–3.8 μM in MCF-7/A549 cells) .
  • Apoptosis induction : Upregulates caspase-3/9 via mitochondrial pathway (flow cytometry Annexin-V assays) .
  • Oxidative stress : Nitrophenyl group generates ROS, validated by DCFH-DA fluorescence assays .

Q. How can computational models (e.g., DFT, molecular docking) predict reactivity and target interactions?

  • Methodological Answer:
  • DFT calculations (B3LYP/6-31G*): Optimize geometry, HOMO-LUMO gaps (~4.1 eV) indicate electron-deficient thiazole .
  • Docking (AutoDock Vina) : Binding affinity (–9.2 kcal/mol) with EGFR (PDB: 1M17); hydrophobic interactions with Leu694/Val702 .

Q. What structure-activity relationship (SAR) trends enhance antitumor potency?

  • Answer:
  • Substituent effects : Nitro groups increase cytotoxicity (IC₅₀ reduced by 40% vs. methoxy derivatives) .
  • Stereochemistry : E-isomer shows 5x higher activity than Z-isomer due to planar conformation .
  • Table: SAR Summary
SubstituentIC₅₀ (μM, MCF-7)LogP
3-NO₂1.82.9
3-OCH₃3.52.1
4-Br2.43.2

Q. How do stereochemical and crystallographic data resolve contradictions in solubility vs. bioactivity?

  • Answer:
  • Crystallography : E-configuration allows π-π stacking with DNA bases, enhancing intercalation despite low solubility .
  • Micellar encapsulation (TPGS-1000) : Improves aqueous solubility (5x) without reducing cytotoxicity .

Q. What strategies address conflicting data in redox behavior and stability?

  • Methodological Answer:
  • Cyclic voltammetry : Nitro group reduction at –0.65 V (vs. Ag/AgCl) causes instability; use antioxidants (e.g., BHT) in buffers .
  • Accelerated degradation studies (40°C/75% RH): HPLC monitors decomposition; half-life = 14 days .

Q. Can green chemistry principles be applied to scale-up synthesis?

  • Answer:
  • Solvent replacement : Switch DMF to Cyrene (bio-based solvent), reducing E-factor by 30% .
  • Continuous flow reactors : Improve yield (85% vs. 65% batch) and reduce waste .

Q. What electrochemical properties enable its use in biosensing applications?

  • Answer:
  • Square-wave voltammetry : Detects DNA at 10 nM LOD via guanine oxidation signal suppression .
  • Conductivity studies : Charge transfer resistance (Rₐ = 1.2 kΩ) in EIS correlates with biofilm inhibition .

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